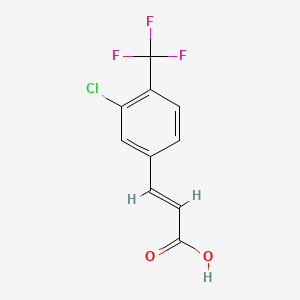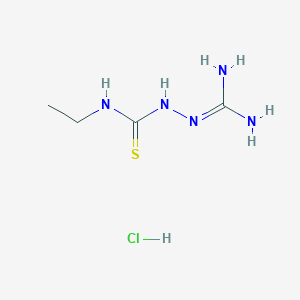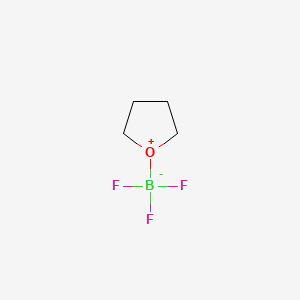
三フッ化ホウ素テトラヒドロフラン錯体
概要
説明
Trifluoro(oxolan-1-ium-1-yl)boranuide is a chemical compound with the molecular formula C4H8BF3O. It is primarily used as a catalyst in organic reactions, a chemical reagent, and an intermediate in pharmaceutical synthesis . This complex is known for its role in facilitating various chemical transformations due to its Lewis acid properties.
科学的研究の応用
Trifluoro(oxolan-1-ium-1-yl)boranuide has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of the Boron trifluoride tetrahydrofuran complex is a wide range of organic functional groups. It acts as a Lewis acid and a catalyst, interacting with these functional groups to facilitate various chemical reactions .
Mode of Action
The Boron trifluoride tetrahydrofuran complex interacts with its targets by acting as a reducing agent and a catalyst. It facilitates the deoxofluorination of alcohols and carbonyls, and it is also involved in the hydroboration-oxidation of divinylferrocene .
Biochemical Pathways
The Boron trifluoride tetrahydrofuran complex affects several biochemical pathways. It is involved in the synthesis of methacrylate-PEG-methacrylate-boron trifluoride self-doped gel polymer electrolytes . It also plays a role in the synthesis of biologically active molecules such as NK1 receptor antagonists and complex polyketide natural products .
Pharmacokinetics
It is known that the compound is used extensively as a polymerization initiator , suggesting that it may have significant interactions with biological systems.
Result of Action
The Boron trifluoride tetrahydrofuran complex’s action results in the reduction of various functional groups into corresponding alcohols and amines . It also leads to the formation of new compounds through reactions such as deoxofluorination and hydroboration-oxidation .
Action Environment
The action of the Boron trifluoride tetrahydrofuran complex can be influenced by environmental factors. It is incompatible with strong oxidizing agents and water . The compound fumes strongly in moist air or on skin contact to form corrosive acids . Therefore, it must be handled with care in a controlled environment to ensure its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of boron trifluoride tetrahydrofuran complex typically involves the reaction of boron trifluoride gas with tetrahydrofuran under controlled conditions. One common method includes introducing boron trifluoride gas into liquid tetrahydrofuran while maintaining a low temperature to prevent polymerization . The reaction is exothermic, and careful control of temperature and reaction time is crucial to obtain a high-purity product .
Industrial Production Methods: In industrial settings, the production of boron trifluoride tetrahydrofuran complex often involves vacuum conditions to facilitate the instant complexation of tetrahydrofuran vapor and boron trifluoride vapor. This method helps in reducing the moisture and sulfur dioxide content in the final product . The process typically includes desulfurization and distillation steps to ensure the purity and stability of the complex .
化学反応の分析
Types of Reactions: Trifluoro(oxolan-1-ium-1-yl)boranuide undergoes various types of chemical reactions, including:
Deoxofluorination: It is used to convert alcohols and carbonyl compounds into their corresponding fluorinated derivatives.
Hydroboration-Oxidation: This reaction involves the addition of borane to alkenes, followed by oxidation to form alcohols.
Polymerization Initiation: It acts as a catalyst in the polymerization of certain monomers.
Common Reagents and Conditions:
Deoxofluorination: Common reagents include alcohols and carbonyl compounds, with the reaction typically carried out under anhydrous conditions.
Hydroboration-Oxidation: Reagents include alkenes and borane, with the reaction performed at low temperatures to ensure selective addition.
Major Products:
Deoxofluorination: Fluorinated alcohols and carbonyl compounds.
Hydroboration-Oxidation: Alcohols with retained stereochemistry.
類似化合物との比較
Borane Tetrahydrofuran Complex (BH3-THF): This compound is widely used as a reducing agent in organic synthesis and hydroboration reactions.
Boron Trifluoride Etherate: Another Lewis acid complex used in organic synthesis, particularly in hydroboration and esterification reactions.
Uniqueness: Trifluoro(oxolan-1-ium-1-yl)boranuide is unique due to its high stability and effectiveness as a catalyst in a wide range of organic reactions. Its ability to facilitate deoxofluorination and polymerization initiation sets it apart from other similar compounds .
特性
IUPAC Name |
trifluoro(oxolan-1-ium-1-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BF3O/c6-5(7,8)9-3-1-2-4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMZNNGTHKHCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([O+]1CCCC1)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462-34-0 | |
| Record name | (T-4)-Trifluoro(tetrahydrofuran)boron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes boron trifluoride tetrahydrofuran complex particularly useful in the Yamaguchi-Hirao alkylation of lithio-acetylides with epoxides?
A1: While the provided abstracts don't delve into the specifics of why boron trifluoride tetrahydrofuran complex is superior in this reaction, one article's title directly states its superiority in this application. [] We can infer that this complex likely offers improved reaction rates, yields, or selectivity compared to other Lewis acid triggers typically employed in the Yamaguchi-Hirao alkylation. Further investigation into the full text of the research article would be needed to provide a more detailed explanation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)
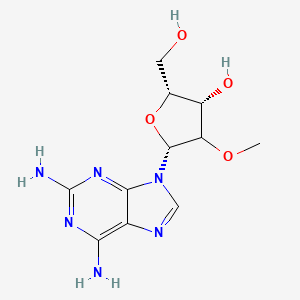
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)
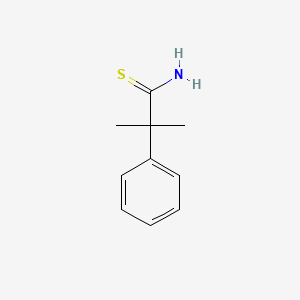
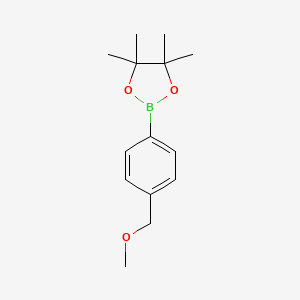
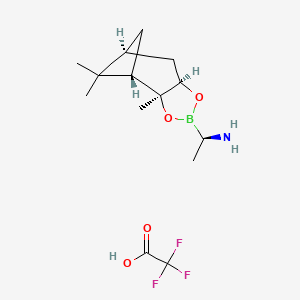
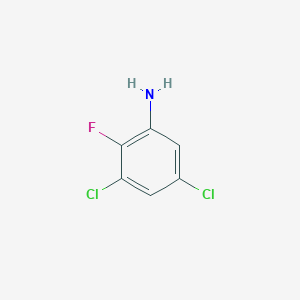
![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
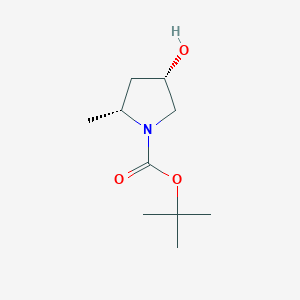
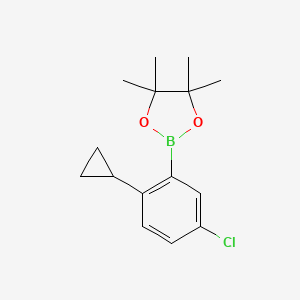
![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)
![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)
